molecular formula C9H17IO3 B8759553 2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran CAS No. 88454-93-7

2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran

Cat. No.: B8759553
CAS No.: 88454-93-7
M. Wt: 300.13 g/mol
InChI Key: IICVOPLPPKZMHY-UHFFFAOYSA-N
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Description

2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H17IO3. It is a derivative of tetrahydropyran, featuring an iodoethoxy group attached to the pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-iodoethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of tetrahydropyran to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The iodoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but with a propynyloxy group instead of an iodoethoxy group.

    2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a bromoethoxy group instead of an iodoethoxy group.

    Tetrahydropyran: The parent compound without any substituents.

Uniqueness

The iodine atom can be easily substituted, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

88454-93-7

Molecular Formula

C9H17IO3

Molecular Weight

300.13 g/mol

IUPAC Name

2-[2-(2-iodoethoxy)ethoxy]oxane

InChI

InChI=1S/C9H17IO3/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9H,1-8H2

InChI Key

IICVOPLPPKZMHY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCI

Origin of Product

United States

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